JH-RE-06 Potently Inhibits REV1-REV7 Binding (IC50 = 0.78 µM) with High Affinity (Kd = 0.42 µM)
JH-RE-06 demonstrates potent and high-affinity inhibition of the REV1-REV7 protein-protein interaction, with a measured IC50 of 0.78 µM and a Kd of 0.42 µM [1]. This direct binding to the REV1 CTD and induction of REV1 dimerization represents a unique, well-defined mechanism [1].
| Evidence Dimension | Inhibition of REV1-REV7 interaction |
|---|---|
| Target Compound Data | IC50 = 0.78 µM; Kd = 0.42 µM |
| Comparator Or Baseline | Genetic knockout/knockdown of REV1 or REV7 (qualitative inhibition); other small molecule REV1-CT/RIR inhibitors with different binding modes and varying potencies (e.g., compounds 1 and 6 from Sail et al., 2017 [2]) |
| Quantified Difference | Quantitative affinity and potency for the REV1-REV7 interface are unique to JH-RE-06. Other REV1 inhibitors (e.g., REV1-CT/RIR inhibitors) target different binding sites and do not share this IC50/Kd profile. |
| Conditions | In vitro binding assays (e.g., Surface Plasmon Resonance, Fluorescence Polarization) for purified protein domains. |
Why This Matters
This quantitative binding data confirms JH-RE-06's direct and potent target engagement, providing a clear, measurable benchmark for assay validation and experimental reproducibility, unlike genetic approaches or less well-characterized small molecules.
- [1] Wojtaszek, J. L., et al. (2019). A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy. Cell, 178(1), 152-159.e11. https://doi.org/10.1016/j.cell.2019.05.028 View Source
- [2] Sail, V., et al. (2017). Identification of small molecule translesion synthesis inhibitors that target the Rev1-CT/RIR protein-protein interaction. ACS Chem. Biol., 12, 1903-1912. View Source
